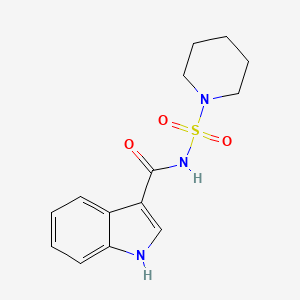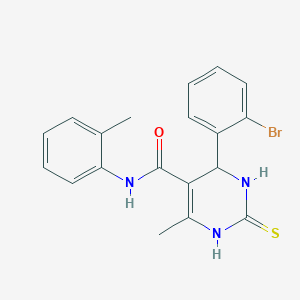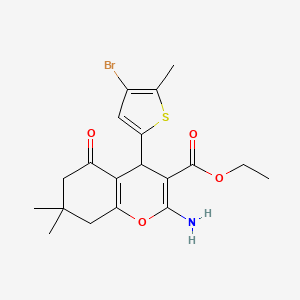![molecular formula C18H29NO2 B5212158 4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
4-[5-(mesityloxy)pentyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(mesityloxy)pentyl]morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPMP is a morpholine derivative that is commonly used as a ligand for metal-catalyzed reactions and as a precursor for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
4-[5-(mesityloxy)pentyl]morpholine has been extensively studied for its potential applications in various fields of science. One of the most significant research areas is in the field of catalysis, where this compound is used as a ligand for metal-catalyzed reactions. This compound has also been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[5-(mesityloxy)pentyl]morpholine is not well understood, but it is believed to act as a chelating agent for metal ions. This property makes this compound an attractive ligand for metal-catalyzed reactions, where it can help to stabilize reactive intermediates and increase the efficiency of the reaction.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential therapeutic applications due to its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[5-(mesityloxy)pentyl]morpholine in lab experiments is its ease of synthesis and availability. This compound is a relatively inexpensive compound that can be synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[5-(mesityloxy)pentyl]morpholine. One area of interest is in the development of new metal-catalyzed reactions using this compound as a ligand. Another potential direction is in the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis and availability make it an attractive compound for use in lab experiments, and its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 4-[5-(mesityloxy)pentyl]morpholine involves the reaction of mesityl oxide with 4-penten-1-amine in the presence of a catalyst. The resulting product is then treated with morpholine to yield this compound. The synthesis of this compound is a relatively simple and efficient process, making it an attractive compound for use in various research applications.
Propiedades
IUPAC Name |
4-[5-(2,4,6-trimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXYHBZOQHLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)



![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)

![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
